molecular formula C15H17ClN4O3S B2874934 N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1327587-70-1

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride

Cat. No. B2874934
CAS RN: 1327587-70-1
M. Wt: 368.84
InChI Key: YKMYZBUVUJPUMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of “5-METHYL-4,5,6,7-TETRAHYDRO [1,3]THIAZOLO [5,4-C]PYRIDIN-2-AMINE” involves the reaction of 1-Methyl-4-piperidone and Cyanamide .

Scientific Research Applications

Factor Xa Inhibition

This compound is part of a class of molecules that have been studied for their ability to inhibit Factor Xa, an essential enzyme in the coagulation cascade. Factor Xa inhibitors are of significant interest for the development of new anticoagulant drugs . These inhibitors can be used to prevent thrombosis in patients with a high risk of blood clots.

Antithrombotic Agents

Related to its role as a Factor Xa inhibitor, this compound could be used in the synthesis of derivatives that act as antithrombotic agents . These agents help in reducing the formation of thrombi, potentially benefiting patients with cardiovascular diseases.

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a building block for the synthesis of various bioactive molecules. Its structure allows for the introduction of additional functional groups that can enhance its biological activity or specificity .

Organic Synthesis

As a reagent, this compound can be utilized in organic synthesis to create complex molecules. Its reactive sites enable it to undergo various chemical transformations, making it a valuable tool for synthetic chemists .

Pharmacological Research

The compound’s pharmacological properties can be explored further to understand its interaction with different biological targets. This research can lead to the discovery of new drugs with improved efficacy and safety profiles .

Chemical Biology

In chemical biology, this compound can be used to study the function of enzymes and receptors in biological systems. By observing how the compound interacts with these proteins, researchers can gain insights into their mechanisms of action .

Safety and Hazards

The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, “Ethyl 4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carboxylate hydrochloride” has the hazard statements H302, H315, H319, H335 and the precautionary statements P261, P305, P338, P351 .

Mechanism of Action

Target of Action

Similar compounds are known to be used in the synthesis ofN-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives . These derivatives are known to act as antithrombotics , suggesting that the compound may target proteins involved in blood coagulation.

Mode of Action

It is suggested that it may be used in the synthesis ofdiamide derivatives , which are known to act as Factor Xa inhibitors . Factor Xa plays a crucial role in the blood coagulation cascade, and its inhibition prevents the formation of thrombin, thereby preventing blood clot formation.

Biochemical Pathways

The compound likely affects the blood coagulation cascade , a biochemical pathway responsible for the formation of blood clots. By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in the prevention of fibrin clot formation .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve the inhibition of thrombin formation and, consequently, the prevention of blood clot formation . This could potentially reduce the risk of thrombotic events such as stroke and pulmonary embolism.

properties

IUPAC Name

N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S.ClH/c1-2-18-8-7-12-13(9-18)23-15(16-12)17-14(20)10-3-5-11(6-4-10)19(21)22;/h3-6H,2,7-9H2,1H3,(H,16,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMYZBUVUJPUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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